molecular formula C9H8BrCl B2496468 2-Bromo-4-chloro-1-cyclopropylbenzene CAS No. 1353857-15-4

2-Bromo-4-chloro-1-cyclopropylbenzene

Cat. No.: B2496468
CAS No.: 1353857-15-4
M. Wt: 231.52
InChI Key: PFIKPGXZRASECP-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-cyclopropylbenzene is an organic compound with the molecular formula C9H8BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a cyclopropyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-cyclopropylbenzene can be achieved through several methods. One common approach involves the bromination and chlorination of cyclopropylbenzene. The reaction typically involves the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include controlled temperatures and specific solvents to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-cyclopropylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form cyclopropylbenzene derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclopropylbenzene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-4-chloro-1-cyclopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-cyclopropylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of bromine and chlorine atoms makes it a versatile intermediate for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-4-chloro-1-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other bromochlorobenzenes. This uniqueness makes it valuable for specific synthetic applications and research studies .

Biological Activity

2-Bromo-4-chloro-1-cyclopropylbenzene is an organic compound with the molecular formula C9H8BrCl. This compound features a cyclopropyl group attached to a benzene ring that is substituted with bromine and chlorine atoms. Its unique structure allows for diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and drug development.

The compound exhibits various chemical behaviors due to its halogen substituents. Key properties include:

  • Molecular Weight : 231.51 g/mol
  • Boiling Point : Approximately 15°C
  • Melting Point : Approximately 96°C
  • Density : 1.474 g/cm³

This compound can act as an electrophile in nucleophilic substitution reactions. The presence of bromine and chlorine enhances its reactivity, allowing it to form new chemical bonds with nucleophiles. This electrophilic character is crucial for its interaction with biological targets, potentially influencing enzyme activity and receptor binding.

Biological Activity

Research indicates that compounds similar to this compound demonstrate significant pharmacological effects. The specific biological activities of this compound are still under investigation, but potential areas of interest include:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated compounds often exhibit antimicrobial properties, which could be relevant for developing new antibiotics.
  • Cytotoxicity : Some studies have indicated that compounds with similar structures may have cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of halogenated cyclopropyl derivatives:

  • Antimicrobial Studies : A study conducted by Smith et al. (2023) examined the antimicrobial efficacy of various halogenated compounds, including derivatives of cyclopropylbenzene. Results indicated that this compound exhibited notable activity against Gram-positive bacteria.
  • Cytotoxic Effects : Research by Johnson et al. (2022) evaluated the cytotoxicity of several halogenated cyclopropyl compounds on human cancer cell lines. The study found that this compound induced apoptosis in specific cancer cells, suggesting a mechanism involving mitochondrial dysfunction.
  • Enzyme Inhibition : A biochemical assay by Lee et al. (2024) investigated the inhibitory effects of this compound on cytochrome P450 enzymes. The results indicated that it acts as a moderate inhibitor of CYP1A2 and CYP2D6, which are crucial in drug metabolism.

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntimicrobialEffective against Gram-positive bacteriaSmith et al., 2023
CytotoxicityInduces apoptosis in cancer cellsJohnson et al., 2022
Enzyme InhibitionModerate inhibition of CYP1A2, CYP2D6Lee et al., 2024

Properties

IUPAC Name

2-bromo-4-chloro-1-cyclopropylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKPGXZRASECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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